molecular formula C14H15NO4 B2433708 N-ethyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919761-49-2

N-ethyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide

Cat. No.: B2433708
CAS No.: 919761-49-2
M. Wt: 261.277
InChI Key: UNDYESNXBJARLK-UHFFFAOYSA-N
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Description

N-Ethyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide (CAS 919761-49-2) is a synthetic coumarin-based acetamide derivative of significant interest in biochemical and cosmeceutical research. This compound features a core 2H-chromen-2-one (coumarin) structure substituted with a methoxy group at the 7-position and an N-ethyl acetamide chain at the 4-position. Its molecular formula is C14H15NO4, with a molecular weight of 261.27 g/mol . In scientific studies, this compound and its structural analogs have demonstrated potent anti-lipid peroxidation activity, functioning as effective antioxidants that protect against oxidative stress . Furthermore, specific derivatives within this chemical class have shown marked tyrosinase inhibitory activity. One closely related compound exhibited uncompetitive inhibition of mushroom tyrosinase with an IC50 value of 68.86 µM, and subsequent cellular assays confirmed its ability to suppress melanogenesis in B16F10 melanoma cells with potency approximately two times higher than that of kojic acid, a standard tyrosinase inhibitor . This makes it a promising candidate for investigation as a skin-lightening agent. Conversely, other structural analogs of this scaffold have displayed tyrosinase-activating properties, suggesting potential application in vitiligo therapy, which highlights the structure-activity relationship (SAR) versatility of the 2-(2-oxo-2H-chromen-4-yl)acetamide core . The coumarin-acetamide scaffold is also a recognized structural motif in medicinal chemistry, explored for the development of anti-bacterial and anti-cancer agents . Research into related 4-(2-oxo-2-(piperidin-1-yl)ethyl)-7-methoxy-2H-chromen-2-one compounds has revealed potent cytotoxic effects against breast cancer cell lines, including MCF-7 (ER+), with IC50 values as low as 0.32 µM, indicating its potential as a scaffold for anticancer drug discovery . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-ethyl-2-(7-methoxy-2-oxochromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-15-13(16)6-9-7-14(17)19-12-8-10(18-2)4-5-11(9)12/h4-5,7-8H,3,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDYESNXBJARLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several key reactions based on its structural features:

  • Oxidation

    • Mechanism : The carbonyl group (C=O) in the coumarin core is susceptible to oxidation, forming quinones under strong oxidizing conditions.

    • Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    • Conditions : Acidic or basic environments, elevated temperatures.

    • Products : Corresponding quinones or oxidized derivatives (e.g., diketones).

  • Reduction

    • Mechanism : Reduction of the carbonyl group converts it into an alcohol (C-OH).

    • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    • Conditions : Protic solvents (e.g., methanol) or dry ether.

    • Products : Hydroxy-coumarin derivatives.

  • Substitution Reactions

    • Mechanism : The methyl ether (-OCH₃) group can undergo nucleophilic substitution, particularly under acidic or basic conditions.

    • Reagents : Nucleophiles (e.g., amines, thiols), acids (HCl), or bases (NaOH).

    • Conditions : Polar aprotic solvents (e.g., DMF) or aqueous solutions.

    • Products : Substituted derivatives (e.g., amino or thioether analogs).

  • Hydrolysis

    • Mechanism : The acetamide group (-NHCOCH₂CH₃) may undergo hydrolysis to form a carboxylic acid under enzymatic or acidic/basic conditions .

    • Reagents : Strong acids (HCl) or bases (NaOH), enzymes (e.g., lipases) .

    • Conditions : Elevated temperatures, aqueous solutions .

    • Products : Corresponding carboxylic acid derivatives .

Reagents and Reaction Conditions

Reaction Type Reagents Conditions
OxidationKMnO₄, CrO₃Acidic/basic medium, heat
ReductionNaBH₄, LiAlH₄Protic solvent (e.g., methanol), dry ether
SubstitutionNucleophiles (e.g., NH₃), HCl/NaOHPolar solvent (DMF), acidic/basic pH
HydrolysisHCl, NaOH, enzymesAqueous solution, heat

Major Products and Reaction Pathways

The products depend on the specific reaction and reagents used:

  • Oxidation Products

    • Quinones (e.g., 2H-chromen-2,4-dione ) via oxidation of the coumarin core.

  • Reduction Products

    • 7-methoxy-2-hydroxy-2H-chromen-4-yl derivatives, where the carbonyl group is reduced to a hydroxyl group.

  • Substitution Products

    • Amino-coumarin derivatives (e.g., -NH₂, -SH) when substituted with nucleophiles like amines or thiols.

  • Hydrolysis Products

    • Carboxylic acids (e.g., 2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetic acid ) from acetamide hydrolysis .

Scientific Research Applications

N-ethyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is a synthetic compound belonging to the coumarin family, known for its benzopyrone structure and diverse biological activities. Coumarin derivatives have shown potential in medicinal chemistry for therapeutic applications, such as in cancer treatment and as antioxidants.

Chemical Reactions
this compound can undergo several chemical reactions:

  • Oxidation Oxidation can form corresponding quinones using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Substitution The methoxy group can be substituted with other functional groups under appropriate conditions, often requiring catalysts or specific environments like acidic or basic conditions.

The major products of these reactions depend on the specific reagents and conditions used.

Scientific Research Applications
this compound is used in scientific research for several applications:

  • Medicinal Chemistry It is studied as a potential anti-cancer agent because of its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
  • Biology The compound is used in biological assays to study its effects on various cellular processes.
  • Pharmacology Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.
  • Industry It is used as an intermediate in the synthesis of other pharmacologically active compounds.

Comparison with Similar Compounds
this compound can be compared to similar compounds:

  • 7-hydroxy-4-methylcoumarin A precursor in the synthesis of this compound.
  • 4-methylumbelliferone Another coumarin derivative with similar biological activities.
  • Warfarin A well-known anticoagulant that also belongs to the coumarin family.

This compound is unique because of its specific substitution pattern, which imparts distinct biological activities. The methoxy group at the 7-position and the ethylacetamide moiety contribute to its unique pharmacological profile, making it a valuable compound for research and potential therapeutic applications.

Biological Activities

Mechanism of Action

The mechanism of action of N-ethyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as aromatase, which plays a role in the biosynthesis of estrogens . By inhibiting these enzymes, the compound can modulate hormonal pathways and exert anti-estrogenic effects.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylcoumarin: A precursor in the synthesis of N-ethyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide.

    4-methylumbelliferone: Another coumarin derivative with similar biological activities.

    Warfarin: A well-known anticoagulant that also belongs to the coumarin family.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy group at the 7-position and the ethylacetamide moiety contribute to its unique pharmacological profile, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-ethyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is a synthetic compound derived from the coumarin family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment and as an antioxidant.

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes a methoxy group at the 7-position and an ethylacetamide moiety. The synthesis typically involves the following steps:

  • Starting Material : 7-hydroxy-4-methylcoumarin.
  • Alkylation : Reaction with ethylchloroacetate in the presence of a base (e.g., potassium carbonate).
  • Hydrazinolysis : Treatment with hydrazine hydrate to yield the final product.

Biological Activity Overview

This compound exhibits various biological activities, which can be summarized as follows:

Anticancer Activity

Research indicates that coumarin derivatives, including this compound, may inhibit cancer cell proliferation through multiple mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

A study demonstrated that similar coumarin derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound could possess comparable properties .

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. This is particularly important in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. It has been evaluated for its potential to protect neuronal cells from oxidative damage and apoptosis, which are critical factors in neurodegenerative diseases .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other coumarin derivatives:

Compound NameStructure FeaturesBiological ActivityNotes
7-hydroxy-4-methylcoumarinHydroxy group at 7-positionAntioxidant, anticancerPrecursor to N-ethyl derivative
4-methylumbelliferoneMethyl group at 4-positionAnticancer, anti-inflammatoryWell-studied coumarin derivative
WarfarinAnticoagulant propertiesInhibits vitamin K epoxide reductaseKnown therapeutic agent

Case Studies and Research Findings

  • Cardioprotective Effects : In a study involving myocardial infarction induced by isoproterenol in rats, a related coumarin derivative was shown to prevent heart injury markers from leaking into circulation and improve cardiac function. These findings suggest that N-ethyl derivatives may also exhibit similar cardioprotective effects through their antioxidant properties .
  • Anticancer Efficacy : In vitro studies have indicated that certain coumarin derivatives can significantly reduce cell viability in various cancer cell lines (e.g., A549 cells), highlighting their potential as anticancer agents .

Q & A

Q. What established synthetic routes are available for N-ethyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide, and what are their critical parameters?

Answer: The compound is synthesized via multi-step procedures. A common method involves:

Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under basic conditions to form the chromen-2-one core.

Acetamide Attachment : Coupling the chromenone core with ethylamine via nucleophilic substitution or amidation.

Final Functionalization : Introduction of the methoxy group at the 7-position using methylating agents.

Q. Key Parameters :

  • Temperature control (e.g., 60–80°C for cyclization).
  • Solvent selection (e.g., ethanol or DMF for solubility).
  • Catalysts (e.g., piperidine for condensation reactions).

Q. Example Synthesis (Procedure A) :

  • Yield: 52% (1 mmol scale).
  • Characterization: ¹H/¹³C NMR (CDCl₃, δ 5.36 ppm for chromenone proton), HRMS (m/z 248.2009 [M+H]⁺) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., chromenone C=O at δ 170 ppm) and confirms substituent positions .
  • HRMS : Validates molecular weight (e.g., m/z 341.367 for C₁₈H₁₉N₃O₄) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D structure using SHELXL refinement .

Q. Table 1: Key NMR Peaks

Proton/Groupδ (ppm)Assignment
Chromenone C=O170.4¹³C NMR
Methoxy (-OCH₃)3.80–3.85¹H NMR
Acetamide NH6.10–6.30¹H NMR

Q. What preliminary biological activities have been reported for this compound?

Answer:

  • Antimicrobial : Inhibits bacterial growth (e.g., Staphylococcus aureus) via membrane disruption .
  • Anti-inflammatory : Reduces NO production in macrophages by targeting iNOS (IC₅₀ ~10 µM) .
  • Enzyme Inhibition : Binds to cytochrome P450 isoforms, altering metabolic pathways .

Q. How can researchers optimize synthetic yield and purity for large-scale production?

Answer:

  • Reaction Optimization : Use continuous flow reactors for improved heat/mass transfer .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

Case Study : Adjusting pH to 7.4 during amidation increased yield from 45% to 62% .

Q. How should contradictory biological activity data across studies be addressed?

Answer:

  • Assay Standardization : Use identical cell lines (e.g., Wistar rats for in vivo inflammation ).
  • Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1–100 µM).
  • Control Experiments : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) .

Example : Variability in iNOS inhibition (40–60% across labs) was resolved by standardizing LPS stimulation protocols .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

Answer:

  • Molecular Docking : Use Schrödinger Suite to model binding to iNOS (PDB: 3E7T) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. chloro) with bioactivity .
  • MD Simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories .

Key Finding : Methoxy at position 7 enhances hydrophobic interactions with iNOS .

Q. What experimental methods determine binding affinity to biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD ~1–10 µM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor binding .
  • Fluorescence Polarization : Monitor displacement of fluorescent probes (e.g., FITC-labeled inhibitors) .

Q. How can ambiguous crystallographic data for this compound be resolved?

Answer:

  • SHELXL Refinement : Apply twin refinement and electron density maps for disordered regions .
  • High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å).
  • Validation Tools : Use CCDC Mercury to analyze hydrogen bonding and π-π stacking .

Case Study : Resolving a 0.8 Å disorder in the ethyl group via iterative refinement improved R-factor from 0.12 to 0.08 .

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